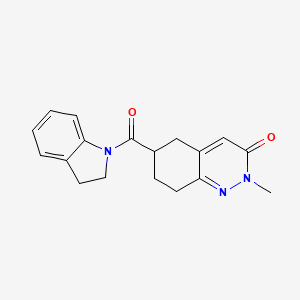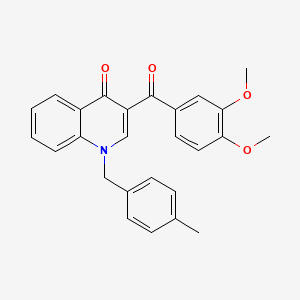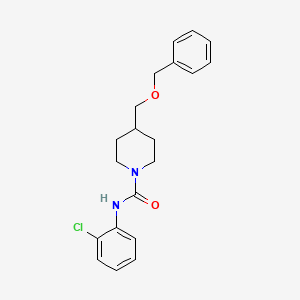![molecular formula C24H27ClN6O2S B2547007 1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892769-32-3](/img/structure/B2547007.png)
1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, which is known to be an attractive scaffold for the preparation of adenosine receptor antagonists. The core structure has been modified to potentially improve its pharmacological properties, such as water solubility and receptor selectivity.
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of precursor molecules in the presence of a catalyst or a reagent that facilitates the formation of the desired heterocyclic ring system. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide derivative in the presence of nickel(II) nitrate . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly with different substituents to achieve the unique structure.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound showed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and these dimers are further packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules . This information is crucial for understanding the molecular interactions that could influence the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of various functional groups and the overall stability of the heterocyclic ring system. The related literature does not provide specific details on the chemical reactions of the compound , but it can be inferred that the presence of a piperazine ring and a chlorophenyl group could lead to potential reactions involving nucleophilic substitution or interactions with biological targets such as adenosine receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as water solubility, are important for its potential therapeutic application. The related literature indicates that modifications at the C(5) position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus can significantly affect water solubility. For example, the introduction of a piperidin-4-yl ring in place of a pyridin-4-yl moiety has been shown to improve water solubility and generate stable, water-soluble salts suitable for intravenous infusion . This suggests that the solubility of the compound could also be enhanced through careful structural modifications.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Heteroaromatization and Antimicrobial Applications : Research demonstrates the synthesis of various pyrimidine derivatives, including triazolo[1,5-c]pyrimidines, exhibiting antimicrobial activities. These compounds are synthesized through reactions involving chlorophenyl and other reagents, indicating potential for developing new antimicrobial agents (El-Agrody et al., 2001).
Synthesis of Triazole Derivatives with Antimicrobial Properties : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing moderate to good activities against test microorganisms. This suggests their potential in drug development for treating microbial infections (Bektaş et al., 2007).
Synthesis and Biological Evaluation
Antihypertensive Agents : Some triazolopyrimidines have been synthesized and tested for their antihypertensive activities, with certain compounds showing promising results. This indicates potential applications in developing treatments for hypertension (Bayomi et al., 1999).
Synthesis and Evaluation of Thiazolopyrimidines : A study on the synthesis of thiazolopyrimidine derivatives for antimicrobial and antitumor applications revealed some compounds with promising antimicrobial activity, although none showed significant antitumor effects. This research could guide the development of new antimicrobial agents (Said et al., 2004).
Molecular Docking and Antimicrobial Evaluation
- Piperazine and Triazolo-Pyrazine Derivatives : New piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, showing good inhibition against certain bacterial strains. Molecular docking studies indicate their potential in antimicrobial drug development (Patil et al., 2021).
Adenosine A2a Receptor Antagonists
- Adenosine A2a Receptor Antagonists for Parkinson's Disease : Research into adenosine A2a receptor antagonists using triazolotriazine core structures has shown certain analogs to be orally active in a mouse model of Parkinson's disease, highlighting potential therapeutic applications (Vu et al., 2004).
Anti-Inflammatory Applications
- Anti-Inflammatory Activity : The synthesis and evaluation of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones have identified compounds with significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Pan et al., 2015).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as akr1c3 .
Mode of Action
It’s suggested that similar compounds show h-bonding between the carbonyl oxygen of the drug and specific amino acids in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket .
Biochemical Pathways
The interaction with enzymes like akr1c3 suggests that it may influence steroid hormone metabolism .
Result of Action
The interaction with enzymes like akr1c3 suggests potential effects on steroid hormone levels .
properties
IUPAC Name |
12-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2S/c1-2-11-30-23(33)22-19(10-16-34-22)31-20(26-27-24(30)31)4-3-5-21(32)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h6-10,16H,2-5,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXIYUCXPSQYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)


![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

